APJ receptor agonist 7

APJ receptor binding radioligand displacement pyrazole SAR

APJ receptor agonist 7 (compound is a synthetic, orally active, pyrazole-based small-molecule agonist of the apelin receptor (APJ/APLNR). It was developed through systematic structure–activity relationship optimization of a focused pyrazole screening hit.

Molecular Formula C32H46N4O4
Molecular Weight 550.7 g/mol
Cat. No. B12407766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAPJ receptor agonist 7
Molecular FormulaC32H46N4O4
Molecular Weight550.7 g/mol
Structural Identifiers
SMILESCOC1=C(C(=CC=C1)OC)C2=CC(=NN2C3CCCC3)C(=O)NC(CCC4CCCCC4)CC(=O)NC5CCC5
InChIInChI=1S/C32H46N4O4/c1-39-28-16-9-17-29(40-2)31(28)27-21-26(35-36(27)25-14-6-7-15-25)32(38)34-24(19-18-22-10-4-3-5-11-22)20-30(37)33-23-12-8-13-23/h9,16-17,21-25H,3-8,10-15,18-20H2,1-2H3,(H,33,37)(H,34,38)/t24-/m0/s1
InChIKeyLOYFGOQECXZGSS-DEOSSOPVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





APJ Receptor Agonist 7 (Compound 37) — Potent Pyrazole-Based Small-Molecule APJ Agonist for Cardiovascular & Metabolic Research Procurement


APJ receptor agonist 7 (compound 37) is a synthetic, orally active, pyrazole-based small-molecule agonist of the apelin receptor (APJ/APLNR) [1]. It was developed through systematic structure–activity relationship optimization of a focused pyrazole screening hit. The compound exhibits a Ki of 0.059 μM in competitive binding against [¹²⁵I]-apelin-13 and activates calcium mobilization (EC₅₀ = 0.070 μM), cAMP inhibition (EC₅₀ = 0.097 μM), and β‑arrestin recruitment (EC₅₀ = 0.063 μM) in recombinant human APJ cell-based assays [1].

Why APJ Receptor Agonist 7 (Compound 37) Cannot Be Casually Substituted — Key Differentiation Points from Closest Structural Analogs


Small-molecule APJ agonists sharing a common pyrazole core exhibit stark differences in binding affinity, signaling bias, and oral pharmacokinetic suitability even when structural modifications appear modest [1]. For example, within a single congeneric series, Ki values span >2-fold and β‑arrestin recruitment EC₅₀ varies >4-fold between compounds differing by only the N1-cycloalkyl substituent. Consequently, assuming functional equivalence between, e.g., compound 36, 37, and 38 risks selecting a tool with unintended signaling bias or inadequate potency for the experimental endpoint. Quantitative head-to-head evidence is therefore essential for rational compound selection.

APJ Receptor Agonist 7 (Compound 37) — Quantitative Head-to-Head Evidence for Procurement Decision Making


Binding Affinity Head-to-Head: Compound 37 Matches Lead Compound 36 and Surpasses Compound 38 by 2.5‑Fold

In a direct competitive radioligand binding assay using [¹²⁵I]-apelin‑13 on human APJ receptor, APJ receptor agonist 7 (compound 37) displayed a Ki of 0.059 μM, virtually identical to the propyl-substituted analog compound 36 (Ki = 0.060 μM) and 2.5‑fold superior to the butyl-substituted analog compound 38 (Ki = 0.147 μM) [1]. This demonstrates that the cyclopentyl N1 substituent in compound 37 preserves high-affinity receptor engagement equivalent to the best-in-series analog while offering structurally distinct properties for downstream applications.

APJ receptor binding radioligand displacement pyrazole SAR

Signaling Balance: Compound 37 Provides Unbiased G‑Protein and β‑Arrestin Activation, Unlike the Calcium‑Biased Analog Compound 36

Across three parallel functional assays conducted on human APJ‑expressing cells, compound 37 exhibited a balanced signaling profile: Ca²⁺ EC₅₀ = 0.070 μM, cAMP EC₅₀ = 0.097 μM, and β‑arrestin EC₅₀ = 0.063 μM, yielding a β‑arrestin/Ca²⁺ potency ratio of ~0.9 [1]. In contrast, the propyl analog compound 36 showed Ca²⁺ EC₅₀ = 0.049 μM but β‑arrestin EC₅₀ = 0.282 μM, a 5.6‑fold bias favoring calcium signaling [1]. This difference arises solely from the N1 substituent (cyclopentyl vs. propyl). The balanced profile of compound 37 makes it a more physiologically representative tool for studying integrated APJ signaling responses.

functional selectivity signaling bias β‑arrestin recruitment calcium mobilization

Oral Bioavailability Advantage Over Endogenous Peptide Agonists: Compound 37 Is Suitable for Oral In Vivo Dosing

The endogenous APJ peptide ligand apelin‑13 (and its pyrrolidone derivative [Pyr¹]-apelin‑13) has negligible oral bioavailability due to rapid proteolytic degradation in the gastrointestinal tract, requiring intravenous or subcutaneous administration for in vivo studies [2]. APJ receptor agonist 7 (compound 37) is a non‑peptide small molecule explicitly characterized as orally active, enabling oral gavage dosing in rodent models [1]. While a complete pharmacokinetic profile (F%, CL, t½) for compound 37 has not been published in the primary identification paper, the same research group subsequently demonstrated oral efficacy for a structurally related pyrazole agonist (compound 47, Ca²⁺ EC₅₀ = 24 nM, cAMPi EC₅₀ = 6.5 nM, clearance ~20 mL/min/kg in rats) [3], validating the oral bioavailability potential of the pyrazole scaffold series to which compound 37 belongs.

oral bioavailability in vivo dosing peptide vs small molecule pharmacokinetics

Scaffold Maturity: Compound 37 Delivers 22‑Fold Binding Improvement Over Early‑Stage Lead 9 in the Same Pyrazole Series

The discovery campaign that produced compound 37 began with focused screening hit 8 (EC₅₀ = 21.5 μM, Ki = 5.2 μM) and first‑generation lead 9 (EC₅₀ = 0.800 μM, Ki = 1.3 μM) [1]. Systematic N1‑pyrazole and amino acid side‑chain optimization yielded compound 37 with a Ki of 0.059 μM, representing a 22‑fold improvement in binding affinity over lead 9 [1]. This substantial gain was achieved through the introduction of a cyclopentyl N1 substituent and a cyclobutyl carboxamide side chain, identifying these two structural features as critical for high‑affinity APJ engagement.

structure–activity relationship pyrazole optimization binding affinity improvement hit-to-lead

APJ Receptor Agonist 7 (Compound 37) — Optimal Research & Industrial Application Scenarios for Scientific Procurement


Integrated APJ Signaling Profiling in Recombinant and Native Cell Systems

Because compound 37 activates G‑protein (calcium and cAMP) and β‑arrestin pathways with essentially equal potency (Ca²⁺ EC₅₀ = 0.070 μM, cAMP EC₅₀ = 0.097 μM, β‑arrestin EC₅₀ = 0.063 μM), it is the preferred tool for studies requiring simultaneous engagement of multiple downstream signaling cascades without confounding bias artifacts. This balanced profile, demonstrated via direct head‑to‑head comparison with the calcium‑biased analog compound 36 [1], is especially relevant for target validation in heart failure or metabolic disease models where the relative contributions of G‑protein versus β‑arrestin signaling remain under investigation.

Oral Dosing in Chronic Rodent Cardiovascular or Metabolic Disease Models

APJ receptor agonist 7 is orally active, enabling repeated daily administration by gavage without the need for indwelling catheters or daily injections required for peptide agonists such as apelin‑13 [1][2]. This makes compound 37 an operationally feasible tool for sub‑chronic and chronic murine models of heart failure, pulmonary hypertension, or metabolic syndrome. The oral bioavailability of the pyrazole scaffold class has been independently validated by the closely related compound 47 (clearance ~20 mL/min/kg in rats, oral efficacy demonstrated) [3], supporting confidence in in‑life logistics for procurement decisions.

Structure–Activity Relationship (SAR) Benchmarking and Fragment Expansion

With a Ki of 0.059 μM and a well‑defined cyclopentyl N1/cyclobutyl carboxamide pharmacophore, compound 37 serves as a high‑affinity reference standard for laboratories expanding or optimizing the pyrazole APJ agonist series. Its 22‑fold affinity improvement over the early lead 9 (Ki = 1.3 μM) [1] provides a quantifiable benchmark for assessing the binding gains achieved by novel analogs. The availability of parallel data for compounds 25, 36, and 38 from the same publication enables multi‑point SAR calibration using a single experimental framework.

Screening and Profiling of Novel APJ Modulators

Compound 37 can be deployed as a reference full agonist in high‑throughput screening campaigns, functional selectivity profiling panels, and radioligand binding displacement assays to characterize new APJ ligands. Its balanced signaling fingerprint and well‑defined binding parameters (Ki = 0.059 μM, competitive with [¹²⁵I]-apelin‑13) [1] make it a reproducible positive control for normalizing inter‑assay variability across screening facilities.

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